Product packaging for EPI-506(Cat. No.:)

EPI-506

Cat. No.: B1574327
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EPI-506 (Ralaniten acetate), also known as Ralaniten triacetate, is a first-in-class, orally active small molecule that functions as an androgen receptor (AR) N-terminal domain (NTD) inhibitor. It was developed as a prodrug of Ralaniten (EPI-002) for investigating metastatic castration-resistant prostate cancer (mCRPC). Its novel mechanism of action targets the N-terminal domain of the AR, a region essential for the receptor's transcriptional activity. By binding to the NTD, this compound disrupts the protein-protein interactions necessary for AR signaling, effectively blocking the transcriptional activity of the receptor. This action inhibits the growth of prostate cancer cells. This mechanism is significant for cancer research because it potentially overcomes common resistance mechanisms seen with current antiandrogens like enzalutamide and abiraterone acetate, which target the ligand-binding domain (LBD) of the AR. This compound demonstrates activity against both the full-length androgen receptor and resistance-related truncated splice variants, such as AR-V7, which lack the LBD and are constitutively active. A phase 1 clinical study of this compound in men with mCRPC who had progressed on prior AR-targeted therapy established the safety profile of the compound and provided proof-of-concept for targeting the AR NTD. Although the clinical development of this compound was discontinued in favor of next-generation compounds with improved pharmaceutical properties, it remains a valuable tool compound for academic and pharmaceutical research into AR signaling, treatment-resistant prostate cancer, and the development of novel NTD-targeting therapies. This product is intended for research purposes only.

Properties

Molecular Formula

C10H15NO

Appearance

Solid powder

Synonyms

EPI-506;  EPI 506;  EPI506.; Unknown

Origin of Product

United States

Scientific Research Applications

Clinical Trials and Efficacy

EPI-506 has undergone several clinical trials to assess its safety and efficacy in patients with mCRPC. The most notable studies include:

  • Phase 1 Clinical Trial : This open-label, single-arm trial evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in men with advanced mCRPC who had previously failed multiple lines of therapy. The trial involved 28 patients who received oral doses ranging from 80 mg to 3600 mg .
    • Results : The drug was generally well-tolerated, with a favorable safety profile observed at doses up to 2400 mg. Some gastrointestinal adverse events were reported at higher doses, leading to dose-limiting toxicities in a few cases. Notably, signs of efficacy were observed at higher dose levels, with some patients experiencing a decline in prostate-specific antigen (PSA) levels .
  • Ongoing Phase 1/2 Study : This study focuses on establishing the recommended phase 2 dose while also evaluating clinical efficacy. Early results indicated that higher doses correlated with tumor regression in preclinical models, suggesting potential for clinical benefit .

Case Studies

Several case studies highlight the applications and outcomes associated with this compound:

  • Case Study 1 : A patient with mCRPC who had previously undergone treatment with enzalutamide experienced a notable PSA decline after being administered this compound at a dose of 1280 mg. This case underscores the potential for this compound to provide therapeutic benefits even after conventional therapies have failed .
  • Case Study 2 : Another patient treated at a higher dose level demonstrated stable disease over an extended period, indicating that this compound may not only reduce tumor burden but also stabilize disease progression in refractory cases .

Comparison with Similar Compounds

Table 1: Key AR-NTD Inhibitors in Development

Compound Mechanism Stage of Development Key Findings/Limitations References
This compound Prodrug of EPI-002; covalent NTD binder Phase I/II (terminated) Poor bioavailability; high pill burden (>1,280 mg/day); limited PSA response
EPI-001 Mixture of 4 stereoisomers Preclinical Weak in vitro activity (>30 µM required); replaced by EPI-002
EPI-7170 Non-covalent NTD binder Preclinical Synergistic effect with enzalutamide; inhibits AR-V7-driven resistance
EPI-7386 Optimized bioavailability Phase I (NCT04421222) Improved pharmacokinetics; ongoing trials
Sintokamide A Marine sponge-derived NTD inhibitor Preclinical Poor systemic bioavailability (t½ = 1.16 h); requires high concentrations
  • This compound vs. EPI-001/EPI-002 : this compound was designed to overcome the weak potency of EPI-001 (IC50 >30 µM in vitro) and its stereoisomer mixture. However, this compound still required high doses due to rapid glucuronidation by UGT2B enzymes, limiting clinical utility .
  • Next-Generation Analogs (EPI-7170, EPI-7386) : These compounds address this compound’s pharmacokinetic flaws. EPI-7170 enhances efficacy in combination with enzalutamide, while EPI-7386 exhibits improved bioavailability and is under clinical evaluation .

This compound vs. LBD-Targeting Therapies

Table 2: Comparison with LBD-Targeting Agents

Compound Target Mechanism AR-V7 Activity Key Resistance Mechanisms Addressed
This compound AR-NTD Blocks transcriptional activity Yes AR splice variants, LBD mutations
Enzalutamide AR-LBD Androgen antagonism No AR amplification, LBD mutations
Abiraterone CYP17A1 Androgen synthesis inhibition No Intratumoral androgen synthesis
  • Mechanistic Superiority : this compound uniquely inhibits AR-V7 and LBD mutants, which evade enzalutamide and abiraterone . However, its clinical efficacy was overshadowed by pharmacokinetic challenges, whereas LBD-targeting drugs have established (albeit modest) survival benefits .

This compound vs. Other Novel AR-Targeting Agents

  • Galeterone : A multifunctional agent (CYP17A1 inhibition, AR degradation) that failed due to poor pharmacokinetics and lack of efficacy against AR-V7 .
  • AR PROTACs : this compound derivatives like BWA-522 (AR proteolysis-targeting chimera) show preclinical promise but remain untested in humans .

Preparation Methods

Chemical Structure and Background

EPI-506 is chemically described by the molecular formula C27H33ClO8 and is a prodrug of EPI-002, designed to improve pharmacokinetic properties and oral bioavailability. It belongs to a novel class of AR NTD inhibitors that aim to overcome resistance mechanisms seen with traditional androgen receptor pathway inhibitors (ARPIs).

Synthetic Strategy Overview

The synthesis of this compound involves complex organic transformations centered around the construction of biaryl scaffolds with specific heterocyclic substitutions and functional group modifications to optimize potency and metabolic stability.

Key Synthetic Steps and Methodologies

Scaffold Construction and Functionalization

  • The core scaffold involves a biaryl system with heterocyclic rings such as methylindole and pyridine derivatives.
  • Initial synthesis includes the preparation of N-methylindole intermediates, which show potent activity (IC50 = 0.09 μM) and serve as a foundation for further modifications.

Palladium-Catalyzed Cross-Coupling

  • A crucial step in the preparation is the Suzuki–Miyaura cross-coupling reaction, which couples prefunctionalized aryl halides with boronic acid derivatives.
  • This palladium-catalyzed reaction enables the introduction of diverse substituents, including methylindazole boronic acid, to generate key analogues of this compound.

Substitution on the Aromatic Rings

  • Variations in the aromatic ring substitutions significantly affect biological activity and metabolic stability.
  • Introduction of fluorine atoms at specific positions (e.g., ortho-fluorine substitution) enhances potency (IC50 = 0.24 μM) and metabolic profile.
  • Replacement of methyl thioether groups with bulkier or more lipophilic groups (e.g., benzyl) or heteroatoms (oxygen or nitrogen) is explored to reduce metabolic liabilities.

Representative Data Tables from Synthesis Studies

Compound Substitution IC50 (μM) Notes
34 R = SMe, X = N >30 Pyridine ring not tolerated
35 R = SBn, X = N >30 Loss of activity
38 R = SMe, X = CF 0.24 Ortho-fluorine substitution
39 R = H, X = C–SMe >30 Meta substitution inactive
Compound Substitution IC50 (μM) Notes
40 Benzyl thioether 2.2 Moderate potency
41 Alkyl thioether (methyl) >30 Loss of activity
52 C–N bond substitution 0.94 Modest activity
56 Morpholine ring via propyl amine 0.80 Active analogue

Table 1 and Table 2 summarize the impact of substitutions on biological activity and metabolic stability of this compound analogues.

Metabolic Considerations in Preparation

  • This compound is known to undergo extensive metabolism, which influenced the design of its synthetic route to improve stability.
  • Metabolite profiling identified 19 metabolites, with major pathways including O-glucuronidation, sulfation, and oxidation.
  • The synthesis aims to minimize metabolic liabilities by modifying labile groups, such as replacing methyl thioether functionalities prone to metabolic degradation.

Pharmacokinetic and Physicochemical Optimization

  • The preparation includes steps to enhance solubility and permeability, such as introducing π-deficient pyridine rings and fluorine atoms.
  • In vitro pharmacokinetic assays guided the selection of substituents to improve half-life and reduce clearance.
  • Compound 16, a close analogue, demonstrated moderate aqueous solubility (2.6 μM), good Caco-2 permeability, and a half-life of 54 minutes in human liver microsomes, reflecting the success of synthetic modifications.

Summary of Preparation Methodology

  • Starting Materials: Prefunctionalized aromatic halides and boronic acids.
  • Key Reactions:
    • O-alkylation for ether derivatives.
    • Nucleophilic aromatic substitution to introduce nitrogen functionalities.
    • Suzuki–Miyaura palladium-catalyzed cross-coupling for biaryl formation.
  • Substituent Optimization: Strategic incorporation of fluorine, methylthioether, and morpholine groups to balance activity and metabolic stability.
  • Purification and Characterization: Standard chromatographic techniques and spectroscopic methods to confirm structure and purity.

Research Findings and Challenges

  • Despite promising preclinical activity, this compound exhibited poor oral bioavailability and required high doses in clinical trials, attributed to metabolic instability.
  • The preparation methods have evolved to address these challenges by synthesizing next-generation analogues with improved potency and pharmacokinetics.
  • Ongoing research focuses on refining synthetic routes to produce more stable and bioavailable AR NTD inhibitors.

Q & A

Q. What is the mechanism of action of EPI-506 in targeting androgen receptor (AR) signaling in metastatic castration-resistant prostate cancer (mCRPC)?

this compound (ralaniten acetate) is a first-in-class small molecule inhibitor targeting the AR N-terminal domain (NTD), which is critical for transcriptional activity. Unlike existing AR inhibitors (e.g., enzalutamide, abiraterone) that target the ligand-binding domain, this compound disrupts the NTD to block both full-length AR and splice variants like AR-V7, a key driver of resistance in mCRPC. Preclinical studies demonstrated activity against AR-V7, suggesting a novel mechanism to overcome resistance .

Q. How was the Phase 1/2 clinical trial for this compound designed to assess safety and preliminary efficacy?

The trial employed an open-label, single-arm, adaptive 3+3 dose-escalation design. Patients received oral this compound doses ranging from 80 mg to 3600 mg daily. Primary endpoints included safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and PSA response. Secondary endpoints evaluated tumor response via RECIST criteria and circulating tumor cell counts. The study enrolled heavily pretreated mCRPC patients who progressed on enzalutamide and/or abiraterone .

Q. What were the key findings from the Phase 1 trial regarding this compound's safety and tolerability?

this compound exhibited a favorable safety profile with no dose-limiting toxicities. Common adverse events included Grade 1-2 gastrointestinal effects (e.g., nausea, diarrhea). However, the high pill burden (up to 18 tablets daily) posed practical challenges, leading to early termination of the Phase 1 study. Despite this, prolonged stable disease (>6 months) and PSA declines (4–29%) were observed in a subset of patients at higher doses (≥1280 mg) .

Advanced Research Questions

Q. What methodological challenges arose in interpreting this compound's clinical trial data, particularly regarding pharmacokinetics and metabolic stability?

this compound, a prodrug of EPI-002, faced rapid metabolism in patients, generating 19 metabolites, including the inactive M19 (a glycerol-moiety oxidant). Despite preclinical promise, clinical efficacy was limited by suboptimal exposure due to extensive first-pass metabolism and short half-life. Mass spectrometry analysis of patient plasma revealed that <1% of administered this compound reached the active metabolite EPI-002, necessitating impractical dosing regimens .

Q. How can contradictions between preclinical models and clinical outcomes of this compound inform future AR-targeted drug development?

Preclinical models demonstrated this compound's efficacy against AR-V7, but clinical PSA declines were modest (<30%) and transient. This discrepancy underscores the need for improved translational models that account for human-specific metabolic pathways and dose scalability. Integrating metabolite profiling early in drug development could identify stable analogs (e.g., EPI-7170, EPI-7386) with enhanced potency and PK properties .

What frameworks (e.g., PICOT, FINER) are appropriate for designing research questions on next-generation AR NTD inhibitors?

Using the PICOT framework :

  • Population : mCRPC patients with AR-V7-driven resistance.
  • Intervention : Next-gen NTD inhibitors (e.g., EPI-7386).
  • Comparison : Existing AR-axis inhibitors (enzalutamide, abiraterone).
  • Outcome : PSA50 response rate, radiographic progression-free survival.
  • Timeframe : 12-week assessment for preliminary efficacy. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with unmet clinical needs and regulatory requirements .

Methodological Recommendations

  • Preclinical Optimization : Use in vitro hepatocyte models and in vivo PK/PD studies to prioritize compounds with reduced metabolic liability .
  • Clinical Trial Design : Incorporate adaptive designs (e.g., Bayesian models) to efficiently identify MTD and biomarkers of response .
  • Data Analysis : Apply mass spectrometry for metabolite identification and longitudinal mixed-effects models to account for interpatient variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.